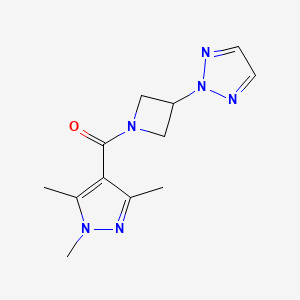

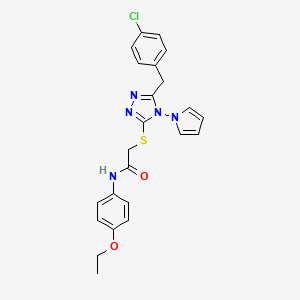

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including a 1,2,3-triazole ring, an azetidine ring, and a pyrazole ring. The 1,2,3-triazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The azetidine ring is a four-membered cyclic amine, and the pyrazole ring is a five-membered ring containing two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and their substituents. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to predict the exact structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole, azetidine, and pyrazole rings. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole ring might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- The synthesis of complex molecules such as (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone showcases the intricate chemical processes involved in creating compounds with potentially valuable properties. These syntheses often involve multi-step reactions, including the use of Dimroth rearrangement, to construct molecules with specific functional groups that may contribute to their biological or chemical activity (Cao, Dong, Shen, & Dong, 2010). Additionally, the structural elucidation of such compounds, utilizing techniques like X-ray crystallography, provides detailed insight into their molecular geometry, which is critical for understanding their interaction with biological targets or their physical properties (Cao, Quan, & Dong, 2008).

Potential Applications

- The exploration of N-acyl azoles, including triazoles and pyrazoles, for their conformational stability and preference due to steric hindrance and electronic effects, hints at the possibility of using such compounds as scaffolds in drug design. Their stability and conformational preferences are crucial for designing molecules with desired biological activities (Takahashi et al., 2017).

Applications in Catalysis

- Certain triazole derivatives have been identified as efficient catalysts for the Huisgen 1,3-dipolar cycloaddition reactions, a cornerstone of click chemistry. These catalysts facilitate the synthesis of a wide array of functionalized molecules under mild conditions, underscoring the versatility of triazole compounds in synthetic chemistry (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Antimicrobial and Anticancer Potential

- Research into compounds with pyrazole and triazole moieties has revealed significant antimicrobial and anticancer activities, suggesting these structures could be beneficial in developing new therapeutics. Studies include the synthesis and biological evaluation of novel derivatives, highlighting their potential utility in treating various diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

[3-(triazol-2-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O/c1-8-11(9(2)16(3)15-8)12(19)17-6-10(7-17)18-13-4-5-14-18/h4-5,10H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVIEJRWXKVDKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CC(C2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2970070.png)

![5,6-dichloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2970073.png)

![2-[(But-2-ynoylamino)methyl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B2970074.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2970076.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2970081.png)

![3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2970085.png)

![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2970088.png)

![(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride](/img/no-structure.png)